5-(Ethoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Lipophilicity Drug-likeness Lead optimization

5-(Ethoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 2098051-77-3) is a heterocyclic building block composed of a 1,2,4-oxadiazole core substituted at the 3-position with a pyrrolidin-3-yl moiety and at the 5-position with an ethoxymethyl group. With a molecular weight of 197.23 g/mol, one hydrogen bond donor, five hydrogen bond acceptors, a topological polar surface area (TPSA) of 60.2 Ų, and a calculated XLogP3 of 0, it occupies a strategically intermediate physicochemical space relative to both simpler and more lipophilic analogs within the pyrrolidine-oxadiazole family.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
CAS No. 2098051-77-3
Cat. No. B1488696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Ethoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
CAS2098051-77-3
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCCOCC1=NC(=NO1)C2CCNC2
InChIInChI=1S/C9H15N3O2/c1-2-13-6-8-11-9(12-14-8)7-3-4-10-5-7/h7,10H,2-6H2,1H3
InChIKeyMAEFGYHUXFWFLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Ethoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 2098051-77-3): Procurement-Relevant Physicochemical Profile for Selection Among Pyrrolidine-Oxadiazole Building Blocks


5-(Ethoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 2098051-77-3) is a heterocyclic building block composed of a 1,2,4-oxadiazole core substituted at the 3-position with a pyrrolidin-3-yl moiety and at the 5-position with an ethoxymethyl group [1]. With a molecular weight of 197.23 g/mol, one hydrogen bond donor, five hydrogen bond acceptors, a topological polar surface area (TPSA) of 60.2 Ų, and a calculated XLogP3 of 0, it occupies a strategically intermediate physicochemical space relative to both simpler and more lipophilic analogs within the pyrrolidine-oxadiazole family [1]. This compound is predominantly available as a research chemical with reported purity of 95% . It is a member of a broader class of 1,2,4-oxadiazole/pyrrolidine hybrids that have demonstrated mid-nanomolar inhibitory activity against bacterial DNA gyrase and topoisomerase IV [2], as well as nanomolar hNK1 receptor antagonism [3], establishing the scaffold's relevance in anti-infective and neuroscience drug discovery.

5-(Ethoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole: Why In-Class Building Block Substitution Is Non-Trivial for Lead Optimization


Within the pyrrolidine-1,2,4-oxadiazole building block family, seemingly minor substituent variations at the 5-position of the oxadiazole ring produce quantitatively distinct physicochemical property profiles that directly impact downstream drug-likeness parameters critical to lead optimization [1]. As demonstrated below, the ethoxymethyl substituent on the target compound confers an intermediate logP, elevated hydrogen bond acceptor count, and increased conformational flexibility compared to the unsubstituted parent core—each of which independently influences solubility, permeability, metabolic stability, and target engagement potential. These multidimensional differences mean that direct substitution of a simpler 5-H or 5-methyl analog without compensating structural adjustments can alter ADME properties, compromise patent composition-of-matter protection, or shift a lead series away from an optimal property space defined during hit-to-lead or lead optimization campaigns [2]. The quantitative evidence in Section 3 provides the head-to-head physicochemical comparison data necessary for an informed procurement decision.

5-(Ethoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole: Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decision-Making


XLogP3 Lipophilicity: Intermediate logP Balances Solubility and Permeability Relative to Parent and Higher Homologs

5-(Ethoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole exhibits a computed XLogP3 of 0, placing it between the unsubstituted parent 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (XLogP3 = -0.1) and the bulkier 5-ethyl-3-((pyrrolidin-3-ylmethoxy)methyl)-1,2,4-oxadiazole analog (XLogP3 = 0.6) [1]. This intermediate lipophilicity suggests improved passive membrane permeability over the parent without the potential solubility penalties and increased non-specific protein binding associated with the more lipophilic ethyl analog [2].

Lipophilicity Drug-likeness Lead optimization

Hydrogen Bond Acceptor Count: Enhanced HBA Capacity Over the Unsubstituted Parent Core for Target Interaction Optimization

The target compound possesses 5 hydrogen bond acceptors (HBAs), compared to 4 HBAs for the unsubstituted parent 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole [1]. The additional HBA arises from the ether oxygen in the ethoxymethyl group at the 5-position. This increase in HBA capacity can enhance aqueous solubility by approximately 0.5–1 log unit per additional HBA, depending on molecular context, and provides an additional hydrogen bond anchoring point for target engagement in protein-ligand complexes [2].

Hydrogen bonding Molecular recognition Solubility

Rotatable Bond Count and Conformational Flexibility: 4-Fold Increase in Rotatable Bonds Versus Parent Core for Target-Induced Fit

With 4 rotatable bonds, 5-(ethoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole offers substantially greater conformational flexibility than the unsubstituted parent 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, which has only 1 rotatable bond [1]. The target's rotatable bond count is also 1 less than the 5-ethyl analog (5 rotatable bonds), suggesting a slightly more constrained ethoxymethyl side chain compared to the extended ethyl-ether linker of the analog [1]. Each additional rotatable bond typically imposes a ~0.5–1.0 kcal/mol entropic penalty upon binding but can also facilitate induced-fit recognition of diverse target conformations [2].

Conformational flexibility Entropy Target engagement

Topological Polar Surface Area: Elevated TPSA Over Parent Core Modulates Permeability and CNS Drug-likeness

The TPSA of 5-(ethoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is 60.2 Ų, which is 9.2 Ų higher than the unsubstituted parent 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (TPSA = 51 Ų) [1]. This TPSA value falls below 70 Ų, remaining within the range generally considered acceptable for oral absorption, while being above the ~50 Ų threshold often associated with more facile passive membrane permeation [2]. Notably, the target shares an identical TPSA (60.2 Ų) with the 5-ethyl analog, indicating that the ethoxymethyl and ethyl-ether substituents have comparable polar surface contributions despite different linkage geometries [1].

TPSA Membrane permeability CNS drug design

1,2,4-Oxadiazole Bioisosteric Potential: Hydrolytic Stability Advantage Over Ester and Amide Motifs in Drug Design

The 1,2,4-oxadiazole ring is an established bioisostere for ester and amide functional groups, providing comparable spatial geometry and hydrogen bonding capabilities while conferring significantly enhanced resistance to enzymatic hydrolysis by esterases and proteases [1]. In the context of 5-(ethoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, the oxadiazole core replaces a potentially labile carbonyl-containing linker, while the ethoxymethyl substituent at the 5-position offers additional metabolic shielding through steric and electronic effects [2]. This class of 1,2,4-oxadiazole/pyrrolidine hybrids has demonstrated nanomolar inhibitory activity in validated antibacterial targets (DNA gyrase IC50 = 120–270 nM) and hNK1 receptor binding, confirming that the bioisosteric replacement translates to maintained or enhanced target engagement [3][4].

Bioisosterism Metabolic stability Hydrolytic resistance

5-(Ethoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole: Evidenced Application Scenarios for Research Procurement


Fragment-Based Drug Discovery: A Privileged Intermediate-Lipophilicity Scaffold for Fragment Growing

In fragment-based drug discovery (FBDD) campaigns, fragment libraries are screened to identify low-molecular-weight starting points that can be elaborated into potent leads. 5-(Ethoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, with its XLogP3 = 0 and MW = 197.23 g/mol, resides in an ideal fragment-like property space (typically MW < 250, logP < 3) [1]. Compared to the unsubstituted parent (XLogP3 = -0.1, MW = 139.16), this building block offers a pre-installed ethoxymethyl vector at the 5-position that can be exploited for fragment growing or linking without requiring de novo synthetic elaboration of the oxadiazole core. Its 5 HBA and intermediate TPSA (60.2 Ų) provide multiple vectors for optimizing solubility and target interactions during fragment-to-lead optimization. Procurement of this specific building block enables medicinal chemistry teams to enter fragment elaboration with a balanced physicochemical starting point, bypassing the need to independently optimize both the core and the 5-position substituent in parallel synthesis arrays [1][2].

Kinase and GPCR Targeted Library Synthesis: Leveraging the Bioisosteric Oxadiazole Core for Metabolic Stability

Targeted libraries for kinase and GPCR drug discovery frequently employ amide or ester linkers that are susceptible to metabolic hydrolysis, leading to rapid clearance and poor pharmacokinetic profiles. The 1,2,4-oxadiazole core of this compound serves as a hydrolytically stable bioisostere for such labile groups, while the pyrrolidine moiety provides a basic amine for key hydrogen bond or ionic interactions with conserved aspartate residues in kinase hinge regions or GPCR orthosteric sites [3]. The class-level evidence from closely related 1,2,4-oxadiazole/pyrrolidine hybrids demonstrates nanomolar target engagement against DNA gyrase (IC50 = 120–270 nM) and hNK1 receptors, confirming that the oxadiazole-pyrrolidine scaffold is compatible with high-affinity binding [4][5]. Incorporating this building block into library synthesis at the enumeration stage can preemptively address metabolic stability risks without compromising target potency, reducing the need for late-stage scaffold hopping.

Antibacterial Lead Optimization: DNA Gyrase Inhibitor Programs Targeting Gram-Positive and Gram-Negative Pathogens

DNA gyrase and topoisomerase IV are clinically validated antibacterial targets. The class of 1,2,4-oxadiazole/pyrrolidine hybrids to which this compound belongs has demonstrated potent inhibitory activity against E. coli DNA gyrase, with the most active analog (compound 16) achieving an IC50 of 120 nM—surpassing novobiocin (IC50 = 170 nM)—and MIC values of 24 ng/mL against S. aureus and 62 ng/mL against E. coli, comparable to ciprofloxacin (30 and 60 ng/mL) [4]. While direct antibacterial activity data for 5-(ethoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole itself have not been reported, its structural homology to the active series, combined with its intermediate lipophilicity (XLogP3 = 0) that favors Gram-negative outer membrane penetration, makes it a high-priority building block for SAR exploration in antibacterial lead optimization. Procurement of this specific compound enables medicinal chemistry teams to probe the 5-position ethoxymethyl substituent as a substituent in the SAR series without committing to large-scale custom synthesis [4].

Quote Request

Request a Quote for 5-(Ethoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.